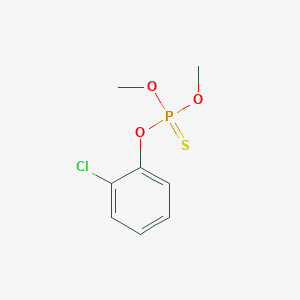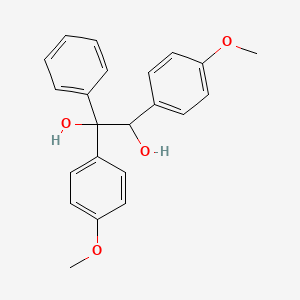![molecular formula C14H9Cl2N5S B12007071 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its chemical formula C13H8Cl2N6S, is a heterocyclic compound. Let’s break down its structure:
- The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring.
- The pyridine moiety contributes to its aromatic character.
- The 2,4-dichlorophenyl group enhances its lipophilicity and influences its reactivity.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-aminopyridine in the presence of a base (such as sodium hydroxide ) to form the Schiff base intermediate. Subsequent cyclization with hydrazine hydrate yields the desired 1,2,4-triazole ring.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles (e.g., , , or ).
Major Products: The major products depend on the specific reaction conditions and substituents. For example:
- Oxidation may yield an oxime or an oxazole derivative.
- Reduction leads to the corresponding amine .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for designing novel heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
- Limited studies, but its structural features suggest potential bioactivity.
- May exhibit antimicrobial or antifungal properties.
- Not widely used in industry due to its specialized nature.
Mecanismo De Acción
The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to its structural motifs (e.g., pyridine and triazole ).
Comparación Con Compuestos Similares
While 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique in its combination of aromatic rings and heterocyclic features, similar compounds include:
1,2,4-Triazoles: Other triazole derivatives with diverse substituents.
Schiff Bases: Compounds formed by condensation of an amine with an aldehyde or ketone.
Propiedades
Fórmula molecular |
C14H9Cl2N5S |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl2N5S/c15-10-1-2-11(12(16)7-10)13-19-20-14(22)21(13)18-8-9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+ |
Clave InChI |
MZCKGPWIGOCOEV-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=CC=NC=C3 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)


![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)
![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)



![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)

